molecular formula C10H11ClN4O3 B2906770 8-Chloro-1,3-dimethyl-7-(oxiran-2-ylmethyl)purine-2,6-dione CAS No. 114303-79-6

8-Chloro-1,3-dimethyl-7-(oxiran-2-ylmethyl)purine-2,6-dione

Cat. No.: B2906770
CAS No.: 114303-79-6
M. Wt: 270.67
InChI Key: JALJPBUMHBYGDH-UHFFFAOYSA-N
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Description

8-Chloro-1,3-dimethyl-7-(oxiran-2-ylmethyl)purine-2,6-dione is a chemical compound that belongs to the purine family It is characterized by the presence of a chloro group at the 8th position, two methyl groups at the 1st and 3rd positions, and an oxiran-2-ylmethyl group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-1,3-dimethyl-7-(oxiran-2-ylmethyl)purine-2,6-dione typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1,3-dimethylxanthine.

    Chlorination: The 8th position of 1,3-dimethylxanthine is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus oxychloride.

    Epoxidation: The resulting 8-chloro-1,3-dimethylxanthine is then reacted with an epoxidizing agent, such as m-chloroperbenzoic acid, to introduce the oxiran-2-ylmethyl group at the 7th position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-1,3-dimethyl-7-(oxiran-2-ylmethyl)purine-2,6-dione undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 8th position can be substituted by nucleophiles such as amines or thiols.

    Epoxide Ring Opening: The oxiran-2-ylmethyl group can undergo ring-opening reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as ammonia, primary amines, or thiols are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Epoxide Ring Opening: Reagents such as water, alcohols, or amines are used under acidic or basic conditions to facilitate the ring-opening.

Major Products

    Nucleophilic Substitution: Substituted purine derivatives with various functional groups at the 8th position.

    Epoxide Ring Opening: Hydroxyalkyl or aminoalkyl derivatives of the purine compound.

Scientific Research Applications

8-Chloro-1,3-dimethyl-7-(oxiran-2-ylmethyl)purine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-1,3-dimethyl-7-(oxiran-2-ylmethyl)purine-2,6-dione involves the inhibition of specific enzymes and receptors. It acts as an antagonist to the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and inhibits phosphodiesterases (PDEs) 4B and 7A . This dual inhibition leads to its analgesic and anti-inflammatory effects by modulating pain and inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    8-Methoxy-1,3-dimethyl-7-(oxiran-2-ylmethyl)purine-2,6-dione: Similar structure with a methoxy group instead of a chloro group.

    1,3-Dimethyl-7-(oxiran-2-ylmethyl)purine-2,6-dione: Lacks the chloro group at the 8th position.

Uniqueness

8-Chloro-1,3-dimethyl-7-(oxiran-2-ylmethyl)purine-2,6-dione is unique due to the presence of the chloro group, which enhances its reactivity and potential biological activity. The combination of the chloro and oxiran-2-ylmethyl groups contributes to its distinct pharmacological profile and makes it a valuable compound for research and development.

Properties

IUPAC Name

8-chloro-1,3-dimethyl-7-(oxiran-2-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O3/c1-13-7-6(8(16)14(2)10(13)17)15(9(11)12-7)3-5-4-18-5/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALJPBUMHBYGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CC3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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